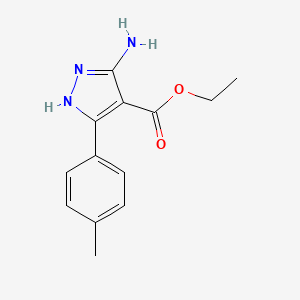

ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Beschreibung

Ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by a 4-methylphenyl substituent at the pyrazole’s 5-position and an amino group at the 3-position. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Eigenschaften

IUPAC Name |

ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)10-11(15-16-12(10)14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H3,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPASNNITHWXAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the carboxylate group can yield the corresponding alcohol.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted aromatic derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a chemical reagent that can be applied to different fields of scientific research.

- Chemistry It can be used as a building block in synthesizing complex molecules and as a reagent in various organic reactions.

- Biology It can be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine It can be explored for its potential as a pharmaceutical intermediate in developing new drugs.

- Industry It is used in producing dyes, agrochemicals, and other industrial chemicals.

Related Compounds

Several related compounds are similar in structure. These include:

- Ethyl 3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

- Ethyl 3-amino-5-(4-bromophenyl)-1H-pyrazole-4-carboxylate

- Ethyl 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

These compounds can be compared based on the substituent at the 5-position of the pyrazole ring. The specific substituent can significantly influence the compound's chemical reactivity and biological activity. For example, the presence of a fluorine atom can enhance the stability and lipophilicity of the compound, potentially making it more effective in certain applications compared to its analogs with different substituents.

Other Applications

Ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate is also utilized in research for :

- Agricultural Chemistry It is a key intermediate in synthesizing agrochemicals, like herbicides and fungicides, to improve crop yield and protect against pests .

- Pharmaceutical Development Explored for potential use in drug formulations, especially for anti-inflammatory and analgesic medications, providing a promising alternative to traditional treatments .

- Material Science It is used in developing novel polymers and coatings, providing enhanced durability and resistance to environmental factors, crucial for various industrial applications .

- Biochemical Research It is utilized in studies related to enzyme inhibition and receptor binding, helping to understand biological pathways and develop targeted therapies .

- Analytical Chemistry Employed as a standard in chromatographic methods for analyzing complex mixtures, ensuring accurate and reliable results in quality control processes .

Wirkmechanismus

The mechanism of action of ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism: Amino and Aryl Substituents

- Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (QB-5856): This positional isomer (CAS 15001-11-3) features a 5-amino group and a 1-(4-methylphenyl) substituent. QB-5856 exhibits 98% purity, suggesting robust synthetic protocols, but its bioactivity profile may differ due to the 1-position aryl attachment .

- No purity data are provided, but analogous syntheses (e.g., hydrazine hydrate reactions ) imply comparable yields.

Substituent Electronic and Steric Effects

Ethyl 5-(2,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylate :

The 2,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, increasing electron density on the pyrazole ring. This contrasts with the 4-methylphenyl group in the target compound, which offers moderate electron donation and reduced steric hindrance. The dimethoxy derivative has a molecular weight of 276.29 g/mol and 95% purity .Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate :

The 3-fluoro-4-methoxyphenyl substituent combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, creating a polarized aryl ring. This compound (CAS 1326810-54-1) has a molecular weight of 264.25 g/mol and may exhibit distinct reactivity in cross-coupling reactions compared to the target compound.

Functional Group Variations

- The 2-amino group and oxazole core reduce aromaticity compared to pyrazoles, affecting solubility and metabolic stability .

Structural Characterization

Mercury’s Materials Module could further analyze packing motifs and intermolecular interactions.

Data Table: Key Parameters of Compared Compounds

Biologische Aktivität

Ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate has the following molecular formula:

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.26 g/mol

- CAS Number : 1301758-05-3

The compound features a pyrazole ring substituted with an ethyl carboxylate and an amino group, which are critical for its biological activity.

The biological activity of ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound functions as:

- Enzyme Inhibitor : It can inhibit specific enzymes by binding to their active sites, thereby altering their activity.

- Receptor Modulator : The compound may modulate receptor functions, influencing various signaling pathways involved in inflammation and infection responses.

Anti-inflammatory Activity

Research indicates that ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate exhibits significant anti-inflammatory properties. In vitro studies demonstrated that the compound effectively reduces the production of pro-inflammatory cytokines, which are pivotal in mediating inflammatory responses .

Antimicrobial Activity

The compound has been investigated for its antimicrobial potential against various pathogens. Notably, it has shown effectiveness against:

- Bacteria : Ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate displayed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .

- Fungi : The compound also exhibited antifungal properties, contributing to its broad-spectrum antimicrobial profile.

Synthesis and Evaluation

A study focused on synthesizing analogs of ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate highlighted its structural modifications and subsequent biological evaluations. The synthesized compounds were subjected to antimicrobial testing, revealing that derivatives with varied substituents on the aromatic ring significantly influenced their biological activity .

Comparative Analysis

A comparative analysis of related pyrazole derivatives indicated that structural variations, such as the presence of different substituents on the aromatic ring, affect binding affinity and biological potency. For example, analogs lacking the methyl group showed reduced activity compared to ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate.

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization. For example, analogous pyrazole carboxylates are prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted phenylhydrazines, as seen in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives . Post-cyclization, the amino group at position 3 is introduced via ammonolysis or substitution. Intermediate purity is confirmed by melting point analysis, H/C NMR, and IR spectroscopy .

Q. What analytical techniques are essential for structural elucidation of this pyrazole derivative?

Key methods include:

- NMR spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, ethyl ester signals at δ 1.3–4.3 ppm), while C NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons .

- X-ray crystallography : Used to resolve crystal packing and confirm regiochemistry. Software like SHELXL refines structures using high-resolution data .

- Elemental analysis : Validates purity (>95%) and stoichiometry .

Q. How are pharmacological activities (e.g., antimicrobial, anti-inflammatory) evaluated for this compound?

Standard protocols include:

- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., Candida albicans), with MIC (minimum inhibitory concentration) determination .

- Anti-inflammatory testing : Carrageenan-induced rat paw edema models, measuring inhibition of prostaglandin synthesis .

- Dose-response studies : IC values are calculated using nonlinear regression analysis .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization (e.g., acetylation) of the amino group be addressed?

Regioselectivity depends on solvent polarity, catalysts, and reaction conditions. For example, acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate in DMF with DMAP (4-dimethylaminopyridine) yields N1-acetylated products, while chloroform favors N2-acetylation . Monitoring via H NMR (e.g., shifts in NH signals) and optimizing molar ratios of acetic anhydride (1–8 eq.) can control product distribution .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Conflicting results (e.g., variable antimicrobial potency) may arise from:

- Structural analogs : Substitutions at the 5-aryl group (e.g., 4-methylphenyl vs. 4-chlorophenyl) alter lipophilicity and target binding .

- Assay conditions : Differences in bacterial strain susceptibility or culture media pH. Validate using standardized CLSI (Clinical and Laboratory Standards Institute) protocols .

- Purity : HPLC or LC-MS analysis ensures impurities (e.g., unreacted intermediates) do not skew results .

Q. What computational tools support structure-activity relationship (SAR) studies for this compound?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites using Gaussian or ADF software .

- Molecular docking : Tools like AutoDock Vina model interactions with biological targets (e.g., Keap1 for anti-inflammatory activity) .

- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity trends .

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalysts : Use Pd/C for hydrogenation steps or KCO for nucleophilic substitutions .

- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 120°C for 30 min vs. 24 hrs reflux) .

Methodological Case Studies

- Case 1 : Synthesis of ethyl 3-acetamido-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate (yield: 72%) using DMAP in DMF at 0°C for 2 hrs, confirmed by C NMR (amide C=O at 170 ppm) .

- Case 2 : X-ray structure refinement (SHELXL) revealed a planar pyrazole ring with dihedral angles <5° between substituents, explaining steric effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.